4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole
Description
Properties
CAS No. |
853333-53-6 |
|---|---|
Molecular Formula |
C18H19N3S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4-methyl-2-(4-piperidin-1-ylquinolin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H19N3S/c1-13-12-22-18(19-13)16-11-17(21-9-5-2-6-10-21)14-7-3-4-8-15(14)20-16/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |
InChI Key |
BARGNXIQLVAEJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The quinoline core is synthesized via Gould-Jacobs cyclization, a classical method for constructing quinoline derivatives from aniline and β-ketoesters. For 4-(piperidin-1-yl) substitution:
-
Step 1 : React 4-nitroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C to form 4-nitro-2-methylquinoline.
-
Step 2 : Reduce the nitro group to an amine using H₂/Pd-C in ethanol.
-
Step 3 : Introduce piperidine via nucleophilic aromatic substitution (NAS) under Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C).
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 78 |
| PdCl₂(dppf) | K₃PO₄ | DMF | 65 |
| CuI/L-Proline | K₂CO₃ | DMSO | <20 |
Synthesis of 4-Methylthiazole
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch method, reacting α-haloketones with thiourea:
-
Step 1 : Condense 2-bromoacetone with thiourea in ethanol under reflux (12 h) to form 2-amino-4-methylthiazole.
-
Step 2 : Purify via recrystallization (ethanol/water), yielding 85–90% pure product.
Critical Parameters :
-
Excess thiourea (1.2 equiv) minimizes byproducts.
-
Reaction time >10 h ensures complete cyclization.
Coupling Strategies for Quinoline-Thiazole Moiety
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed cross-coupling links the quinoline and thiazole subunits:
-
Step 1 : Convert 4-(piperidin-1-yl)quinoline-2-boronic acid to its pinacol ester (BPin) using bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 80°C).
-
Step 2 : Couple with 2-bromo-4-methylthiazole under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24 h).
Table 2 : Cross-Coupling Optimization
| Boronic Ester | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| BPin | Pd(PPh₃)₄ | None | 62 |
| BPin | PdCl₂(dppf) | XPhos | 74 |
| MIDA | Pd(OAc)₂ | SPhos | 68 |
Alternative Route: One-Pot Cyclocondensation
A streamlined approach combines quinoline and thiazole formation in situ:
-
Step 1 : React 2-aminobenzaldehyde with piperidine and 2-bromoacetone in the presence of ammonium thiocyanate (NH₄SCN).
-
Step 2 : Heat in acetic acid (120°C, 18 h) to concurrently form the quinoline and thiazole rings.
Advantages :
-
Fewer purification steps (overall yield: 55%).
-
Avoids isolation of sensitive intermediates.
Characterization and Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92 (s, 1H, thiazole-H), 3.75–3.65 (m, 4H, piperidine-H), 2.48 (s, 3H, CH₃), 1.75–1.65 (m, 6H, piperidine-H).
-
HRMS (ESI+) : m/z calculated for C₁₈H₁₉N₃S [M+H]⁺: 309.1305; found: 309.1308.
Scale-Up and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole exhibits significant antimicrobial activity. The mechanism appears to involve the inhibition of bacterial enzyme systems, leading to reduced cell proliferation. For instance, interaction studies have shown that the compound can bind to specific enzymes, thereby modulating their activity and contributing to its antimicrobial effects.
Anticancer Activity
The compound has been investigated for its anticancer properties, showing promise in inhibiting tumor cell proliferation and migration. A study demonstrated that it could induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, which is crucial for cellular oxidative stress responses . The following table summarizes key findings from various studies on its anticancer effects:
| Study Reference | Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|---|
| Various | Enzyme inhibition | Inhibition of cell proliferation | |
| Tumor Cells | Ferroptosis induction | Triggered cell death via ROS accumulation |
Neurological Applications
Research has also explored the potential of this compound as an acetylcholinesterase inhibitor, which is particularly relevant for neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown excellent inhibitory activity against acetylcholinesterase, suggesting that 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole may have therapeutic potential in enhancing cholinergic neurotransmission .
Synthesis and Mechanism of Action
The synthesis of 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thiazole ring.
- Introduction of the quinoline moiety.
- Substitution with the piperidine group.
This complex synthesis reflects the compound's structural intricacies, which are essential for its biological activities.
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at sub-micromolar concentrations, showcasing its potential as a lead compound in developing new antibiotics.
Case Study 2: Cancer Treatment
Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells, revealing that it significantly reduced cell viability through oxidative stress mechanisms .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole with structurally or functionally related thiazole derivatives:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Comparisons
Structural Complexity and Target Affinity The quinoline-piperidine substituent in the target compound introduces a larger aromatic system compared to simpler analogs like 2e (trifluoromethylphenyl). This may enhance π-π interactions in kinase or receptor binding pockets, similar to 12n, which showed potent CDK9 inhibition via pyrimidine-thiazole interactions . In contrast, 9c combines triazole and benzodiazole moieties with thiazole, demonstrating how heterocyclic diversity expands therapeutic applications (e.g., antidiabetic vs. kinase inhibition) .
Biological Activity AChE Inhibition: The trifluoromethyl group in 2e enhances electron-withdrawing effects, stabilizing interactions with AChE’s catalytic site. The target compound’s quinoline-piperidine group may instead target peripheral anionic sites (PAS) of AChE . Antioxidant Activity: The carbohydrazide derivative in outperformed ascorbic acid, suggesting that electron-deficient substituents (e.g., trifluoromethyl) enhance radical scavenging. The target compound’s electron-rich quinoline may reduce such activity .
Fungicidal vs. Therapeutic Applications The dihydroisoxazole-piperidine-thiazole hybrid in highlights how non-aromatic substituents (e.g., dihydroisoxazole) can shift activity toward agricultural uses. The target compound’s quinoline group may favor human therapeutic targets .
Synthetic Accessibility Derivatives like 12n and 9c require multi-step syntheses involving click chemistry or Suzuki couplings. The target compound’s synthesis would likely involve similar strategies, such as Buchwald-Hartwig amination for attaching piperidine to quinoline .
Biological Activity
4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole is a heterocyclic compound notable for its complex structure, which includes a thiazole ring, a quinoline moiety, and a piperidine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula of this compound is CHNS, with a molecular weight of 309.4 g/mol.
The synthesis of 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole typically involves multi-step organic reactions. A common synthetic route includes the condensation of 4-methylquinoline-2-thiol with piperidine under basic conditions (e.g., using sodium hydride or potassium carbonate). This process can be optimized in industrial settings using continuous flow reactors to enhance yield and efficiency .
Antimicrobial Activity
Preliminary studies indicate that 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole exhibits significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating the ability to inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values are crucial for evaluating its efficacy against specific microorganisms.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.25 | 0.5 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated, with studies indicating its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of specific molecular targets, including enzymes linked to cell growth and survival.
In vitro studies have shown that 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole can induce apoptosis in cancer cells by activating caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2.
| Cell Line | IC (μM) | Effect |
|---|---|---|
| A549 (Lung cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical cancer) | 15 | Cell cycle arrest |
| Caco-2 (Colon cancer) | 12 | Decreased cell viability |
These findings highlight the potential of this compound as a therapeutic agent in oncology .
The biological activity of 4-Methyl-2-(4-(piperidin-1-yl)quinolin-2-yl)thiazole is attributed to its ability to interact with various biological targets. The compound may inhibit specific enzymes involved in cellular processes, leading to decreased proliferation and enhanced apoptosis in cancer cells. Additionally, it may disrupt bacterial cell wall synthesis or function through interactions with key microbial enzymes .
Case Studies
Recent research has focused on the structure–activity relationship (SAR) of thiazole derivatives, including this compound. A study demonstrated that modifications to the piperidine substituent could enhance both antimicrobial and anticancer activities, suggesting that further optimization could lead to more potent derivatives .
Another case study involved testing the compound against resistant strains of bacteria, where it showed promising results in overcoming resistance mechanisms typically associated with common antibiotics .
Q & A
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- Methodological Answer :
- Fragment-Based Design : Introduce bioisosteres (e.g., replacing thiazole with oxadiazole) to modulate selectivity .
- Proteomic Profiling : Kinome-wide screening (DiscoverX) identifies off-target effects .
- Crystallographic Guidance : Modify substituents to align with X-ray resolved binding pockets (e.g., hydrophobic cleft in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
